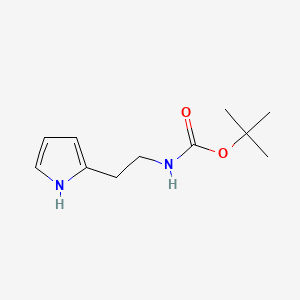

tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrrole ring via an ethyl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(1H-pyrrol-2-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate can undergo oxidation reactions, particularly at the pyrrole ring. Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for this purpose.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbamate group or the pyrrole ring.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols can replace the tert-butyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of the pyrrole ring.

Reduction: Reduced forms of the carbamate or pyrrole ring.

Substitution: Substituted carbamate derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate serves as a building block for synthesizing biologically active compounds. Its structural similarity to other biologically relevant molecules allows it to be explored in drug development, particularly in creating new therapeutic agents targeting various diseases.

Coordination Chemistry

Due to its unique structure, the compound can function as a ligand in coordination chemistry. This property is beneficial for developing metal complexes that can be used in catalysis or as sensors.

Material Science

In material science, this compound can be utilized in developing polymers or advanced materials due to its ability to undergo polymerization reactions.

Research has indicated that derivatives of this compound exhibit significant biological activity, making them potential candidates for pharmaceutical applications. Studies focusing on the compound's interaction with biological targets have shown promising results in inhibiting specific enzymes involved in disease progression.

Case Study 2: Catalytic Applications

A study demonstrated the effectiveness of this compound as a ligand in catalyzing reactions involving transition metals. The compound facilitated several reactions with high selectivity and yield, showcasing its utility in synthetic organic chemistry.

Mecanismo De Acción

The mechanism of action of tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in the target proteins, enhancing the binding affinity.

Comparación Con Compuestos Similares

- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

- tert-Butyl (2-(1-piperazinyl)ethyl)carbamate

- tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate

Uniqueness: tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties. The pyrrole ring can participate in various chemical reactions, making it a versatile building block in organic synthesis. Additionally, the combination of the carbamate and pyrrole moieties can enhance the compound’s binding affinity to biological targets, making it a valuable compound in medicinal chemistry.

Actividad Biológica

Tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate is a compound characterized by its unique structural features, including a pyrrole ring which is known for its significant biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2O2, with a molecular weight of 210.27 g/mol. The compound consists of a tert-butyl group attached to an ethyl chain, which is further substituted with a pyrrole ring. This structure is crucial for its biological activities.

Antimicrobial Activity

Research indicates that many pyrrole-containing compounds exhibit notable antimicrobial properties . Specifically, this compound demonstrates:

- Antibacterial Activity : It has shown potential against various bacterial strains, including both Gram-positive and Gram-negative organisms. The presence of the pyrrole moiety enhances its interaction with bacterial membranes, leading to increased efficacy.

- Antifungal Properties : Similar to its antibacterial effects, this compound exhibits antifungal activity, making it a candidate for further research in treating fungal infections.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been documented. It interacts with specific cellular pathways that regulate cell growth and survival, leading to the inhibition of tumor proliferation.

- Case Studies : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. For instance, it has been reported to exhibit IC50 values comparable to standard chemotherapeutic agents, indicating significant anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. A comparative analysis with related compounds highlights the following aspects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methylpyrrole | Methyl substitution on pyrrole | Lower reactivity |

| N,N-Diethylcarbamate | Ethyl groups instead of tert-butyl | Varying antibacterial properties |

| Tert-butyl N-(pyridin-3-yl)carbamate | Pyridine instead of pyrrole | Different binding interactions |

| 5-Methylpyrrolidinone | Saturated derivative of pyrrole | Increased stability |

This table illustrates how variations in substituents and ring structures can lead to differing chemical properties and biological activities, emphasizing the unique profile of this compound.

Pharmacological Applications

Beyond its antimicrobial and anticancer properties, this compound has potential applications in:

- Drug Development : Its unique structure makes it a candidate for further modifications aimed at enhancing efficacy against resistant strains of bacteria and cancer cells.

- Fluorescent Probes : Research into drug-derived fluorescent probes has shown that modifications similar to those found in this compound can lead to selective binding to cannabinoid receptors, indicating a broader pharmacological potential .

Propiedades

IUPAC Name |

tert-butyl N-[2-(1H-pyrrol-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h4-5,7,12H,6,8H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAECOGXXHGHRNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.